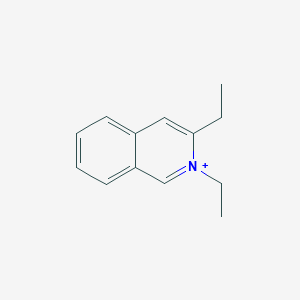![molecular formula C31H40N2O4 B428624 Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate](/img/structure/B428624.png)
Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Heptalene Core: The heptalene core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using methylating agents under controlled conditions.
Esterification: The final step involves the esterification of the heptalene core with methanol to form the 1-O-methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving carbamimidoyl groups.
Industry: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The heptalene core and trimethyl groups may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate: This compound is unique due to its specific combination of functional groups and structural features.
Other Heptalene Derivatives: Compounds with similar heptalene cores but different substituents may exhibit different reactivity and applications.
Carbamimidoyl Compounds: Other compounds containing the carbamimidoyl group may have similar biological activities but differ in their overall structure and properties.
Uniqueness
The uniqueness of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the heptalene core, trimethyl groups, and carbamimidoyl group makes it a versatile compound for various scientific research applications.
特性
分子式 |
C31H40N2O4 |
|---|---|
分子量 |
504.7g/mol |
IUPAC名 |
2-O-(N,N'-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H40N2O4/c1-20-18-21(2)25-16-11-17-26(28(30(35)36-4)27(25)22(3)19-20)29(34)37-31(32-23-12-7-5-8-13-23)33-24-14-9-6-10-15-24/h11,16-19,23-24H,5-10,12-15H2,1-4H3,(H,32,33) |
InChIキー |
BRYLTFPYKLVUMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC(=NC3CCCCC3)NC4CCCCC4)C |
正規SMILES |
CC1=CC(=C2C=CC=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC(=NC3CCCCC3)NC4CCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-bromophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B428545.png)
![2-acetyl-3-(3-iodophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B428546.png)
![4-(4-bromophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B428547.png)
![1-[3-(4-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone](/img/structure/B428550.png)
![4-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B428551.png)
![N-[4-(2-acetyl-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)phenyl]-N,N-dimethylamine](/img/structure/B428552.png)
![3-(4-Nitrophenyl)-2-propionyl-2,3,3a,5,6,7-hexahydro-4,7-ethanopyrazolo[4,3-b]pyridine](/img/structure/B428553.png)

![1-[5-(Benzylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone](/img/structure/B428555.png)
![4-[(5-{[1-Methyl-3-oxo-2-(phenylhydrazono)butylidene]amino}pentyl)imino]-2,3-pentanedione 3-(phenylhydrazone)](/img/structure/B428557.png)
![8-(2,3,4,5,6-Pentafluorophenyl)-5,10-dithia-7-aza-8-boratricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,11-tetraene](/img/structure/B428559.png)
![5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428560.png)
![Dibenzo[b,d]thien-4-ylacetonitrile](/img/structure/B428561.png)
